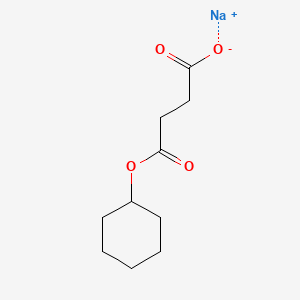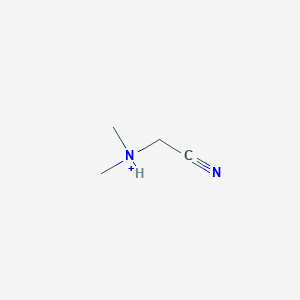
Cyanomethyl(dimethyl)ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl(dimethyl)ammonium is a quaternary ammonium compound characterized by the presence of a cyanomethyl group attached to a dimethylammonium moiety. Quaternary ammonium compounds are known for their diverse applications, particularly in the fields of chemistry and biology, due to their unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyanomethyl(dimethyl)ammonium typically involves the reaction of dimethylamine with cyanomethyl halides. One common method is the reaction of dimethylamine with cyanomethyl chloride under controlled conditions to yield this compound chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Cyanomethyl(dimethyl)ammonium undergoes various chemical reactions, including:
Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield dimethylamine and cyanomethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Cyanomethyl(dimethyl)ammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound has been studied for its antimicrobial properties and is used in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug development.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Cyanomethyl(dimethyl)ammonium involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer of microbial cells, leading to cell lysis and death. This antimicrobial activity is primarily due to the positive charge on the ammonium group, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl(2-cyanoethyl)ammonium: Similar in structure but with a different alkyl group.
Dimethyl(3-phenylpropen-2-yl)(cyanomethyl)ammonium: Contains a phenyl group, providing different reactivity and applications.
Uniqueness
Cyanomethyl(dimethyl)ammonium is unique due to its specific combination of the cyanomethyl and dimethylammonium groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and industrial applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
Molekularformel |
C4H9N2+ |
|---|---|
Molekulargewicht |
85.13 g/mol |
IUPAC-Name |
cyanomethyl(dimethyl)azanium |
InChI |
InChI=1S/C4H8N2/c1-6(2)4-3-5/h4H2,1-2H3/p+1 |
InChI-Schlüssel |
PLXBWEPPAAQASG-UHFFFAOYSA-O |
Kanonische SMILES |
C[NH+](C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
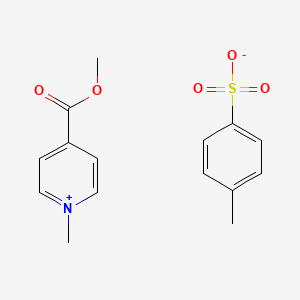
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
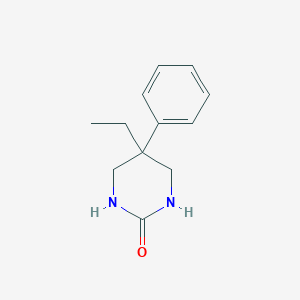
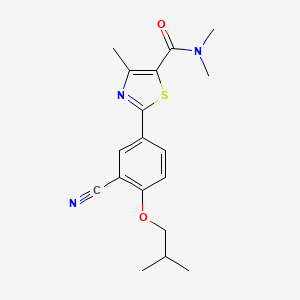
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)

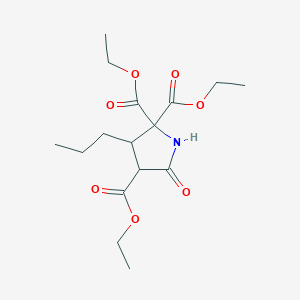
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
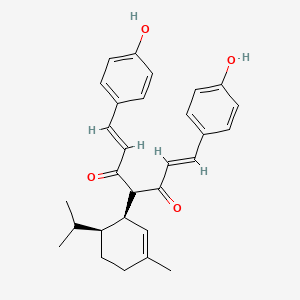
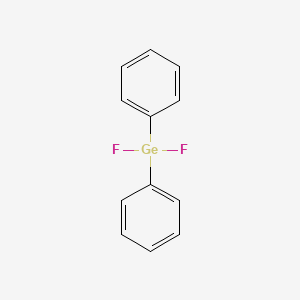
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
